1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide
Description
The compound 1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide features a bis-piperidine scaffold with a methylsulfonyl group and a phenoxyacetyl substituent. The phenoxyacetyl group introduces aromaticity and hydrogen-bonding capacity, which may modulate receptor interactions.
Properties
IUPAC Name |
1-methylsulfonyl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-30(27,28)24-13-9-18(10-14-24)21(26)22-15-17-7-11-23(12-8-17)20(25)16-29-19-5-3-2-4-6-19/h2-6,17-18H,7-16H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZXUJCKPMBOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced through an acylation reaction using phenoxyacetyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is attached via a sulfonylation reaction using methylsulfonyl chloride and a base like pyridine.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural differences and similarities with analogous piperidine derivatives:
Physicochemical and Pharmacokinetic Properties
- Polarity : The methylsulfonyl group in the target compound increases polarity compared to lipophilic analogs like cyclopropylfentanyl, likely reducing blood-brain barrier (BBB) penetration .
- Solubility: The phenoxyacetyl group may improve aqueous solubility compared to purely aromatic substituents (e.g., benzyl in E2020) .
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Sulfonyl vs. Acyl Groups : Sulfonamides (target compound, ) exhibit greater metabolic stability than acylated derivatives (e.g., fentanyl analogs), which are prone to hydrolysis .
- Phenoxyacetyl vs. Indanone: The phenoxyacetyl group’s flexibility may reduce potency compared to the rigid indanone moiety in E2020, a highly selective acetylcholinesterase inhibitor .
- Piperidine Substitution : N-Methylation (as in ’s furoyl derivative) or benzylation () alters steric bulk and electronic effects, impacting receptor binding .
Biological Activity
1-(Methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a compound of significant interest due to its potential pharmacological applications, particularly in the fields of gastrointestinal motility and cancer treatment. This article provides an overview of the biological activity of this compound, including its mechanism of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a piperidine ring, which is crucial for its biological activity. The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : Cyclization reactions are used to create the piperidine structure from precursors such as 1,5-diaminopentane.
- Introduction of the Phenoxyacetyl Group : This is achieved through acylation reactions using phenoxyacetyl chloride.
- Attachment of the Methylsulfonyl Group : This is performed via sulfonylation with methylsulfonyl chloride.
The biological activity of 1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms Include:
- Receptor Modulation : The compound may modulate chemokine receptors, particularly CCR5, which has implications in immunology and oncology.
- Inhibition of Tumor Growth : Studies have indicated that similar piperidine derivatives can inhibit tumor cell proliferation and induce apoptosis through pathways involving oxidative stress and ferroptosis mechanisms .
Biological Activity and Pharmacological Applications
The compound has shown promising results in various biological assays:
Antitumor Activity
Research indicates that derivatives similar to this compound can significantly inhibit tumor cell proliferation and migration. For example, studies on related compounds demonstrated their ability to induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and lipid peroxidation .
Gastrointestinal Motility
Preliminary findings suggest that this compound may enhance gastrointestinal motility, making it a candidate for treating disorders related to gut movement.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide, it is beneficial to compare it with other piperidine derivatives:
| Compound Name | Key Activity | Mechanism |
|---|---|---|
| PMSA | Antitumor | NRF2 inhibition, induces ferroptosis |
| Other Piperidine Derivatives | Various (antibacterial, anti-inflammatory) | Enzyme inhibition (AChE, urease) |
Case Studies
Several studies have highlighted the biological effects of similar compounds:
- Tumor Cell Studies : A study on PMSA demonstrated its ability to inhibit tumor cell proliferation and migration effectively. The mechanism involved blocking NRF2 activity, which is crucial for cellular antioxidant defense .
- Gastrointestinal Research : Another study indicated that compounds with similar structures could enhance gastrointestinal motility, suggesting potential therapeutic applications in gastrointestinal disorders.
Q & A
Q. Q1: What are the common synthetic routes for preparing 1-(methylsulfonyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Piperidine Core Functionalization : Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
Phenoxyacetyl Sidechain Attachment : Couple 2-phenoxyacetic acid to the piperidine nitrogen using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) .
Carboxamide Formation : React the intermediate with activated carbonyl derivatives (e.g., chloroformates) in anhydrous solvents like DMF .
Purification : Use column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization for high purity (>95%) .
Q. Key Characterization Techniques :
- NMR : Confirm regiochemistry via distinct shifts for methylsulfonyl (δ ~3.0 ppm in H NMR) and carboxamide (δ ~167 ppm in C NMR) groups .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] ~490 m/z) .
- Elemental Analysis : Ensure stoichiometric C/H/N ratios .
Advanced Synthesis Optimization
Q. Q2: How can researchers optimize reaction yields and minimize byproducts during synthesis?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in sulfonylation steps, while dichloromethane reduces ester hydrolysis .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling efficiency in aryl ether formation .
- Temperature Control : Maintain low temperatures (−10°C to 0°C) during acid-sensitive steps (e.g., carboxamide formation) to prevent decomposition .
- Design of Experiments (DoE) : Use factorial designs to optimize molar ratios (e.g., 1.2:1 sulfonyl chloride:piperidine) and reaction times .
Case Study : reports a 76% yield improvement by adjusting KCN stoichiometry in a related piperidine synthesis .
Biological Activity Profiling
Q. Q3: What methodologies are used to assess the biological activity of this compound?
Methodological Answer:
- In Vitro Assays :
- Cell-Based Studies :
Advanced Tip : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics (ka/kd) to validate target engagement .
Data Contradiction Analysis
Q. Q4: How should researchers resolve conflicting spectral or bioactivity data?
Methodological Answer:
- Spectral Discrepancies :
- Bioactivity Variability :
Example : highlights conflicting melting points (140–142°C vs. 135°C) resolved by recrystallization .
Computational Modeling
Q. Q5: How can computational methods guide the design of derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in carbonic anhydrase active sites (PDB: 3KS3) .
- QSAR Modeling : Derive Hammett σ values for substituents (e.g., methylsulfonyl vs. ethylsulfonyl) to correlate with IC .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability .
Advanced Application : ’s reaction path search methods reduce trial-and-error in derivative synthesis .
Stability and Degradation
Q. Q6: What protocols ensure compound stability during storage and experiments?
Methodological Answer:
- Storage Conditions :
- Degradation Studies :
Key Finding : notes tetrahydropyran ring stability under neutral conditions but susceptibility to acid .
Structure-Activity Relationship (SAR) Studies
Q. Q7: What structural modifications enhance target selectivity?
Methodological Answer:
- Core Modifications :
- Sidechain Optimization :
Case Study : shows a 10-fold IC improvement with 6-cyclopropylpyrimidin-4-yl substitution .
Analytical Method Development
Q. Q8: How to validate a new HPLC method for quantifying this compound?
Methodological Answer:
- Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/ACN mobile phase .
- Validation Parameters :
- Robustness Testing : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) .
Reference : ’s GC-MS protocol adapts well for impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
